

# In-Depth Technical Guide: Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 2-methylpiperidine-3-carboxylate

**Cat. No.:** B575681

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CAS Number: 476187-32-3 IUPAC Name: methyl (2S,3S)-2-methylpiperidine-3-carboxylate

This technical guide provides a comprehensive overview of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

## Chemical and Physical Properties

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral molecule with two stereocenters, leading to its specific three-dimensional structure that is crucial for its biological activity.<sup>[1]</sup> The piperidine ring typically adopts a chair conformation to minimize steric strain.<sup>[1]</sup> While specific experimentally determined physical properties are not widely published, a summary of its key identifiers and computed properties is provided below.

Property	Value	Source
CAS Number	476187-32-3	<a href="#">[1]</a>
IUPAC Name	methyl (2S,3S)-2-methylpiperidine-3-carboxylate	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	157.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC1C(CCCN1)C(=O)OC	<a href="#">[1]</a>
Isomeric SMILES	C[C@H]1--INVALID-LINK--C(=O)OC	<a href="#">[1]</a>
InChI Key	ZORUKIWYFWDAKK-BQBZGAKWSA-N	<a href="#">[1]</a>
Storage Conditions	Store at 0-8°C	<a href="#">[2]</a>

## Spectroscopic Data

Detailed experimental spectroscopic data for Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is not readily available in public literature. However, for the related compound, racemic methyl 3-methylpiperidine-2-carboxylate, the following characteristic data has been reported and can serve as a reference. It is important to note that the specific chemical shifts and coupling constants for the (2S,3S) stereoisomer may differ.

For cis-4f (racemic methyl 3-methylpiperidine-2-carboxylate):[\[3\]](#)

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ: 3.72 (s, 0.45H, OMe), 3.71 (s, 2.55H, OMe), 3.52 (d, J = 3.5 Hz, 0.85H, NCHCO<sub>2</sub>), 3.16-3.08 (m, 1H, NCH), 2.96 (d, J = 10.0 Hz, 0.15H, NCHCO<sub>2</sub>), 2.65-2.57 (m, 1H, NCH), 2.24-2.13 (m, 1H, CHMe), 1.68-1.57 (m, 3H, CH), 1.39-1.32 (m, 1H, CH), 0.93 (d, J = 7.0 Hz, 2.55H, CHMe), 0.87 (d, J = 7.0 Hz, 0.45H, CHMe).
- <sup>13</sup>C NMR (100.6 MHz, CDCl<sub>3</sub>) δ: 173.6 (C=O), 62.2 (NCHCO<sub>2</sub>), 51.8 (OMe), 46.1 (NCH<sub>2</sub>), 30.9 (CH<sub>2</sub>), 30.6 (CHMe), 21.2 (CH<sub>2</sub>), 13.6 (CHMe).
- HRMS (M+H)<sup>+</sup>: Calculated for C<sub>8</sub>H<sub>15</sub>NO<sub>2</sub>: 158.1176, Found: 158.1177.

For trans-4f (racemic methyl 3-methylpiperidine-2-carboxylate):[\[3\]](#)

- $^{13}\text{C}$  NMR (100.6 MHz,  $\text{CDCl}_3$ )  $\delta$ : 66.5 (NCHCO<sub>2</sub>), 45.9 (CH<sub>2</sub>), 34.9 (CH), 33.1 (CH<sub>2</sub>), 26.7 (CH<sub>2</sub>), 19.0 (CHMe).

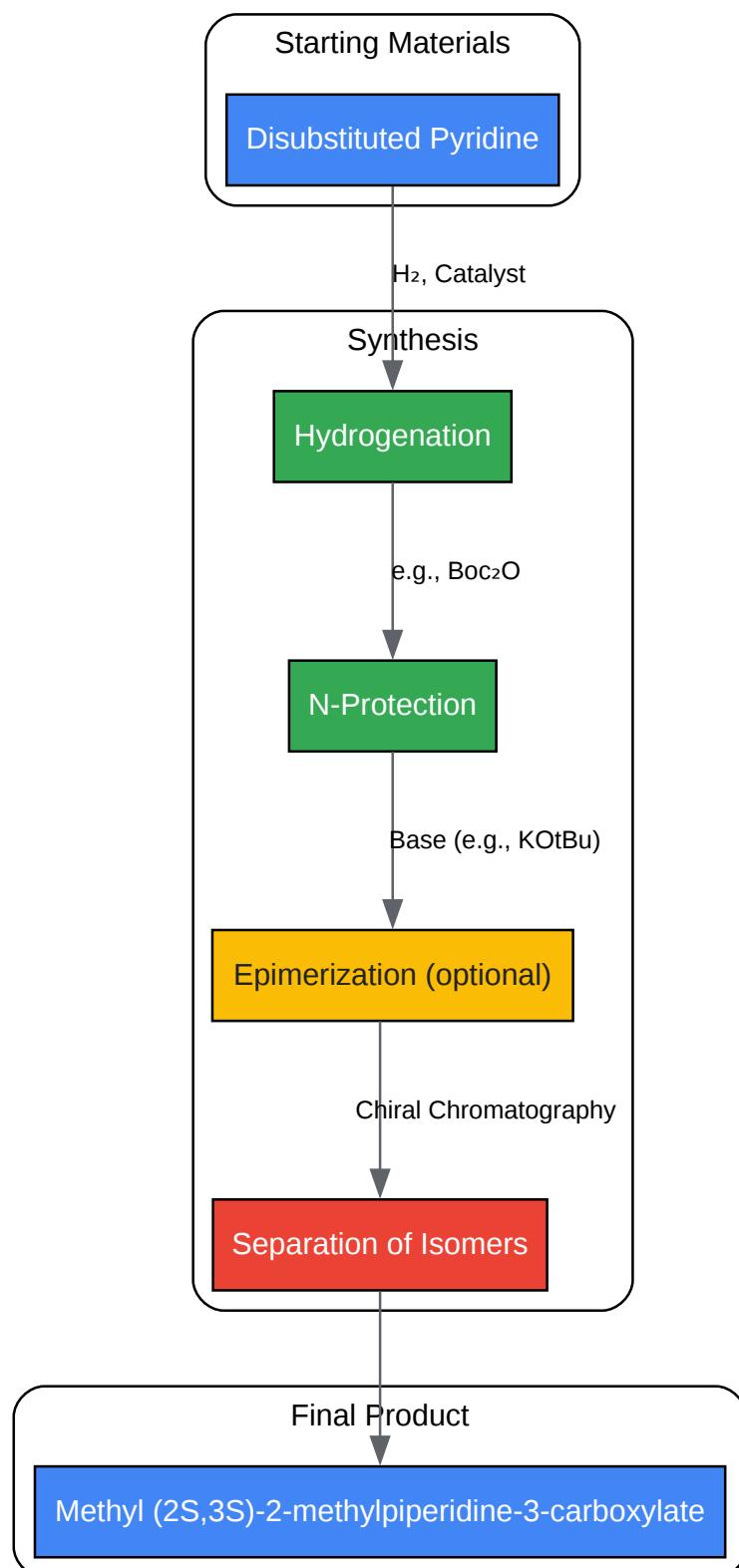
## Synthesis

The stereoselective synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a significant challenge due to the presence of two adjacent stereocenters.[\[1\]](#) General strategies for the synthesis of substituted piperidines often involve the hydrogenation of corresponding pyridine precursors.[\[4\]](#) The diastereoselectivity of such reactions can be influenced by the choice of catalyst and reaction conditions.[\[4\]](#)

A common approach to synthesize the piperidine core involves the reduction of a disubstituted pyridine.[\[5\]](#) Subsequent separation of diastereomers and enantiomers may be required to isolate the desired (2S,3S) isomer. Another strategy involves the epimerization of the ester group of a cis-piperidine to its trans-diastereoisomer under basic conditions.[\[4\]](#) More advanced stereoselective methods may employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.[\[6\]](#)

## Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of disubstituted piperidines, which can be adapted for the synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate.

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A general synthetic workflow for obtaining stereoisomers of **methyl 2-methylpiperidine-3-carboxylate**.

## Biological Activity and Mechanism of Action

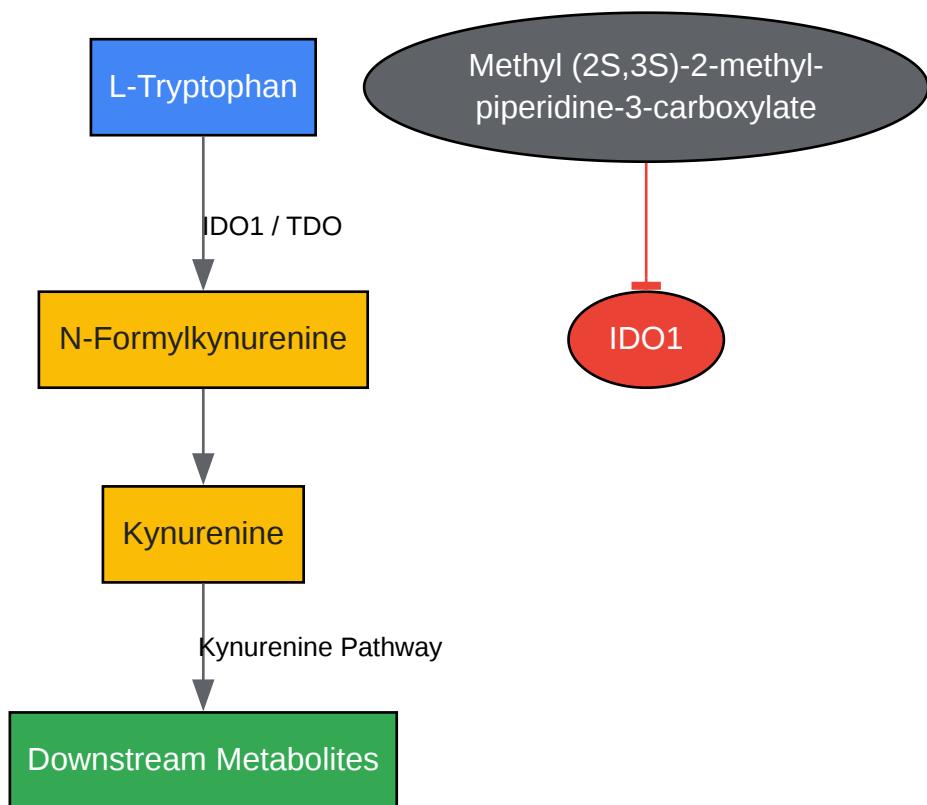
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).<sup>[1]</sup> IDO1 is a key enzyme in the kynurenine pathway, which is the primary metabolic route for the essential amino acid tryptophan.<sup>[1]</sup> By inhibiting IDO1, this compound can modulate the levels of tryptophan and its metabolites, which have implications in various physiological and pathological processes, including immune response and neurotransmission.<sup>[1]</sup>

## The Kynurenine Pathway and IDO1 Inhibition

The kynurenine pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by IDO1 or tryptophan 2,3-dioxygenase (TDO). This is the rate-limiting step of the pathway. N-formylkynurenine is then rapidly converted to kynurenine. Subsequent enzymatic steps lead to the production of several biologically active metabolites, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, and ultimately to the de novo synthesis of NAD<sup>+</sup>.

The upregulation of IDO1 is associated with various diseases, including cancer and neurodegenerative disorders, as it can lead to an immunosuppressive microenvironment and the production of neurotoxic metabolites. Therefore, inhibitors of IDO1, such as Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, are of significant interest as potential therapeutic agents.

The following diagram illustrates the kynurenine pathway and the point of inhibition by Methyl (2S,3S)-2-methylpiperidine-3-carboxylate.

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Inhibition of IDO1 in the Kynurenine Pathway.

## Experimental Protocols

### IDO1 Inhibition Assay (Cell-Free, Absorbance-Based)

This protocol describes a common method for determining the *in vitro* inhibitory activity of a compound against purified IDO1 enzyme.

#### Materials:

- Purified recombinant human IDO1 protein
- Methyl (2S,3S)-2-methylpiperidine-3-carboxylate (or other test inhibitors)
- L-tryptophan
- Potassium phosphate buffer (50 mM, pH 6.5)

- Ascorbic acid
- Methylene blue
- Catalase
- Trichloroacetic acid (TCA)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 480 nm

**Procedure:**

- Prepare Assay Buffer: Prepare a solution containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10  $\mu$ M methylene blue, and 100  $\mu$ g/mL catalase.
- Add Inhibitor: To the wells of a 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
- Add Enzyme: Add a solution of purified recombinant IDO1 protein to each well.
- Initiate Reaction: Add L-tryptophan solution to each well to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate Reaction: Stop the reaction by adding a solution of 30% (w/v) TCA to each well.
- Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenone product to kynurenone.
- Develop Color: Add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.
- Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## Workflow for IDO1 Inhibition Assay

The following diagram outlines the general workflow for the cell-free IDO1 inhibition assay.



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